![molecular formula C14H16N2O5S B2700485 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide CAS No. 868145-03-3](/img/structure/B2700485.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide is a useful research compound. Its molecular formula is C14H16N2O5S and its molecular weight is 324.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Inhibition Mechanisms
One area of research focuses on the molecular structure of compounds related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide, such as caroxazone, which is a potent monoamine oxidase (MAO) inhibitor. Studies have detailed the different conformations of these compounds and their electronic delocalization, which contribute to their inhibitory mechanisms. The understanding of these molecular structures aids in the development of targeted therapies for various diseases, highlighting the potential of these compounds in medicinal chemistry (Wouters, Evrard, & Durant, 1994).
Antimalarial and COVID-19 Applications
Research has also extended into the reactivity of similar compounds for their antimalarial properties and potential application against COVID-19. Studies involving sulfonamide derivatives have demonstrated significant in vitro antimalarial activity. These compounds, including N-(phenylsulfonyl)acetamide derivatives, exhibit low cytotoxicity and high selectivity, making them promising candidates for therapeutic applications. Additionally, the theoretical and molecular docking studies suggest these compounds' binding affinities to crucial proteins, further supporting their potential use in treating diseases beyond malaria (Fahim & Ismael, 2021).
Synthetic Methodologies and Chemical Transformations
Another area of scientific interest is the development of synthetic methodologies for the preparation of these compounds. Research has described regioselective dibromohydration processes and the synthesis of various derivatives through electrophilic cyclization and oxidative ring-opening mechanisms. These studies not only provide insight into the chemical properties and reactivity of such compounds but also pave the way for the synthesis of novel derivatives with potential applications in medicinal chemistry and material science (Qiu, Li, Ma, & Zhou, 2017).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13(15-10-5-6-22(19,20)9-10)7-16-8-14(18)21-12-4-2-1-3-11(12)16/h1-4,10H,5-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJHVRYYDUAWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2CC(=O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

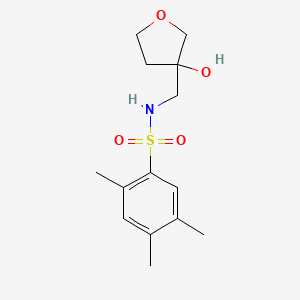
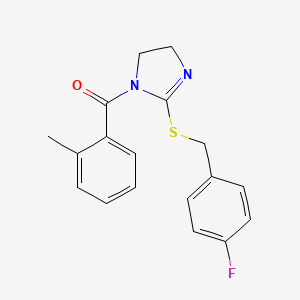
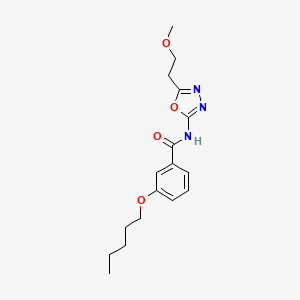
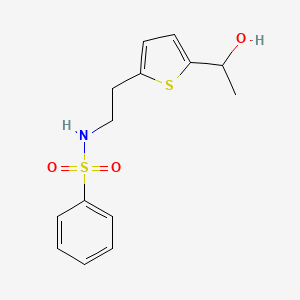
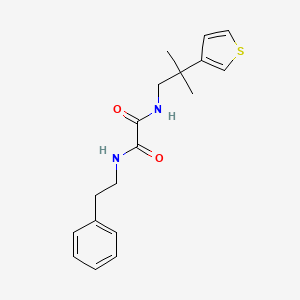

![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)
![2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2700414.png)

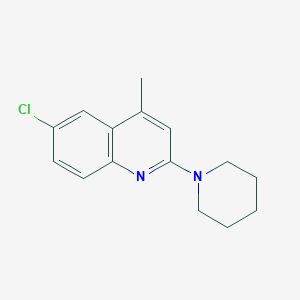
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2700419.png)
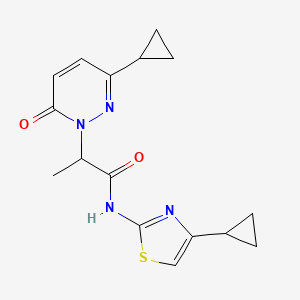
![2-((1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2700423.png)
